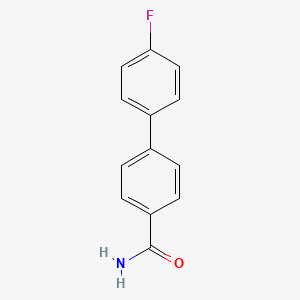
6-(Cyclopentyloxy)hexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is characterized by the presence of a cyclopentyloxy group attached to a hexane chain, which is further bonded to a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with cyclopentanol in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-(Cyclopentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.
Oxidation and Reduction Reactions: While the sulfonyl chloride group is relatively stable, the cyclopentyloxy group can undergo oxidation reactions under specific conditions, leading to the formation of corresponding sulfonic acids or sulfonamides.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
6-(Cyclopentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology and Medicine: This compound can be used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties. It is also employed in the synthesis of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
6-(Cyclopentyloxy)hexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain, used in similar substitution reactions but with different reactivity and selectivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride that undergoes similar reactions but with distinct electronic and steric properties due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene group, known for its use in protecting group chemistry and as a reagent in organic synthesis.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of sulfonyl chloride depends on the desired reactivity and the nature of the target molecule.
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
6-cyclopentyloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-1-5-9-15-11-7-3-4-8-11/h11H,1-10H2 |
InChI Key |
VTHBTFGGROENSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


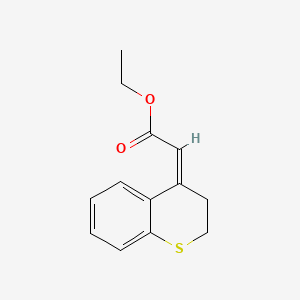
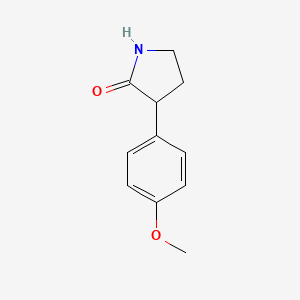
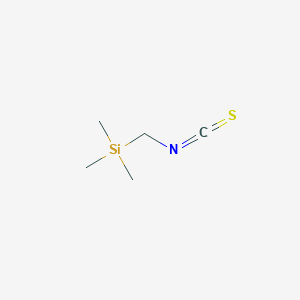
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
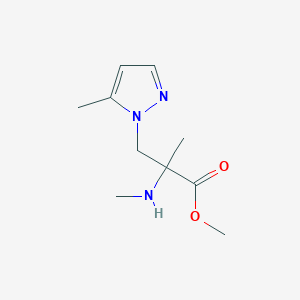
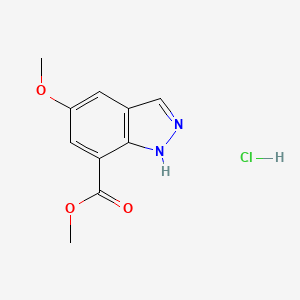


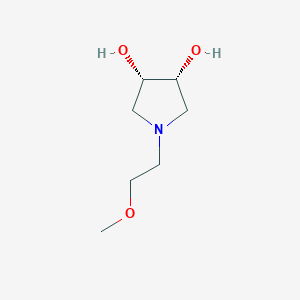
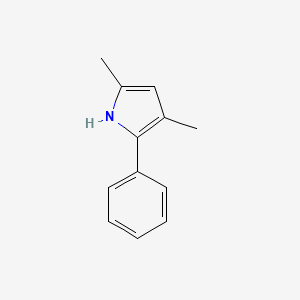

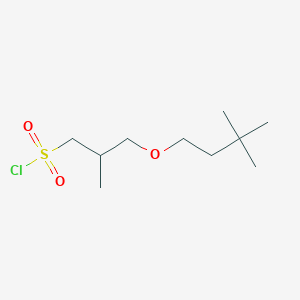
![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)
